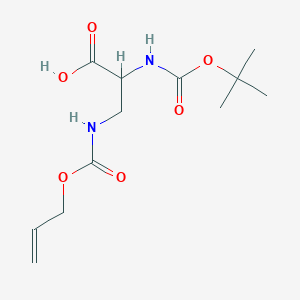
N2-Phenoxyacetylguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-Phenoxyacetylguanosine is a guanosine analog known for its significant biomedical applications. This compound is particularly noted for its immunostimulatory activity, which can induce type I interferons and produce antiviral effects . The molecular formula of this compound is C18H19N5O7, and it has a molecular weight of 417.37 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Phenoxyacetylguanosine typically involves the selective functionalization of the N2 position of guanosine. One common method is reductive amination, which selectively modifies guanine in DNA and RNA oligonucleotides . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under cGMP (current Good Manufacturing Practice) conditions. This ensures the compound’s purity and quality, making it suitable for biomedical applications. The production process includes stringent quality control measures to maintain the compound’s efficacy and safety.
化学反应分析
Types of Reactions
N2-Phenoxyacetylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce oxidized guanosine derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in various substituted guanosine analogs.
科学研究应用
N2-Phenoxyacetylguanosine has a wide range of scientific research applications, including:
Chemistry: It is used as a nucleoside analog in various chemical studies to understand nucleic acid interactions and modifications.
Medicine: This compound is explored for its potential in antiviral therapies, particularly against RNA viruses.
Industry: The compound’s unique properties are utilized in the development of novel pharmaceuticals and therapeutic agents.
作用机制
N2-Phenoxyacetylguanosine exerts its effects by activating Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response . This activation leads to the induction of type I interferons, which have potent antiviral properties. The compound’s mechanism of action involves targeting viral enzymes and disrupting viral RNA synthesis, thereby inhibiting viral replication.
相似化合物的比较
Similar Compounds
Guanosine: A naturally occurring nucleoside that serves as a building block for RNA and DNA.
2’-Deoxyguanosine: A deoxyribonucleoside analog of guanosine, commonly used in DNA synthesis.
N2-Methylguanosine: Another guanosine analog with distinct chemical properties.
Uniqueness
N2-Phenoxyacetylguanosine stands out due to its specific functionalization at the N2 position, which imparts unique immunostimulatory and antiviral properties . Unlike other guanosine analogs, it has a higher affinity for TLR7 activation, making it particularly effective in inducing immune responses and combating viral infections .
属性
IUPAC Name |
N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O7/c24-6-10-13(26)14(27)17(30-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)7-29-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOYAXZEBFXEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
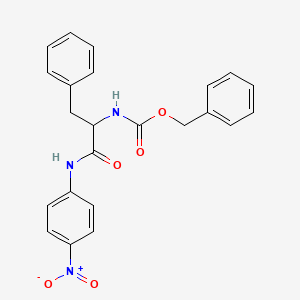
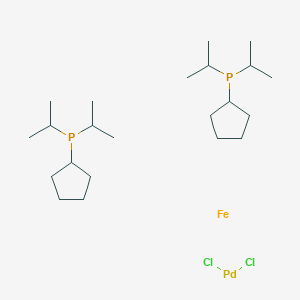
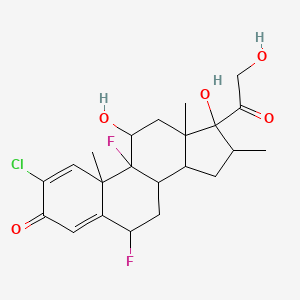
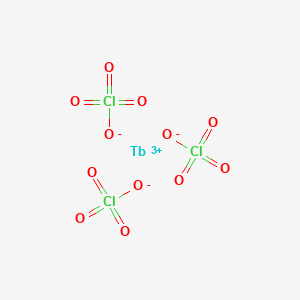
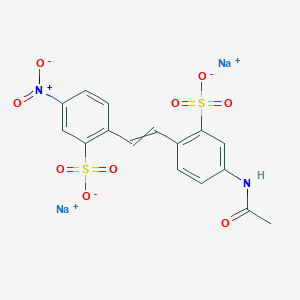
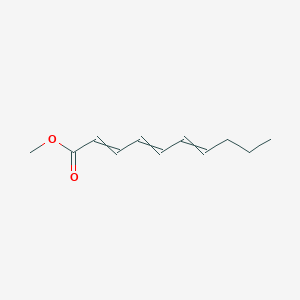
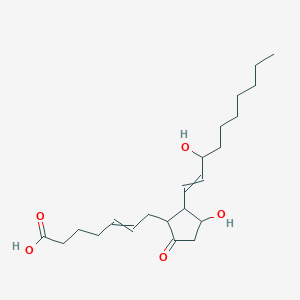
![(2S)-1-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395006.png)
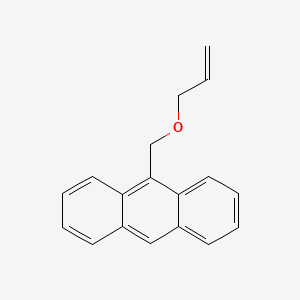
![N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13395013.png)
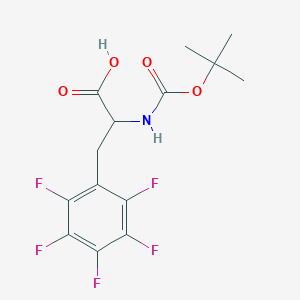
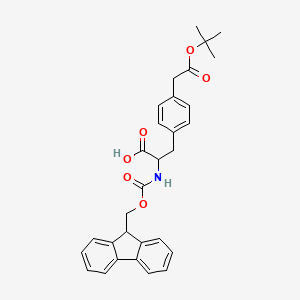
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13395033.png)
